molecular formula C8H7N B145931 Phenylacetonitrile CAS No. 140-29-4

Phenylacetonitrile

Cat. No.: B145931
CAS No.: 140-29-4
M. Wt: 117.15 g/mol
InChI Key: SUSQOBVLVYHIEX-UHFFFAOYSA-N
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Description

Phenylacetonitrile, also known as benzyl cyanide, is an organic compound with the chemical formula C₆H₅CH₂CN. It is a colorless liquid with a faint almond-like odor. This compound is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances .

Mechanism of Action

Target of Action

Phenylacetonitrile primarily targets enzymes involved in its metabolic pathways. For instance, it interacts with the enzyme cytochrome P450 (CYP) 79A2, which catalyzes its biosynthesis from phenylalanine . It’s also targeted by nitrilases, a class of enzymes that degrade nitriles .

Mode of Action

This compound interacts with its targets, primarily enzymes, to undergo various transformations. For instance, the enzyme CYP79A2 catalyzes the conversion of phenylalanine to this compound . Nitrilases can further hydrolyze this compound to produce phenylacetic acid .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is produced via the Kolbe nitrile synthesis between benzyl chloride and sodium cyanide, and by oxidative decarboxylation of phenylalanine . It can also be hydrolyzed to give phenylacetic acid . In biological systems, nitrile synthesis follows two distinct pathways: aldoxime dehydratase catalyzes the formation of a carbon-nitrogen triple bond via dehydration of aldoxime to corresponding nitrile, and hydroxynitrile lyase or oxynitrilase-mediated transformation of aldehyde .

Pharmacokinetics (ADME Properties)

Computational methods like admetlab 20 and admetSAR3.0 can predict these properties, providing insights into its bioavailability and potential as a drug molecule .

Result of Action

The molecular and cellular effects of this compound’s action depend on its metabolic transformations. For instance, its hydrolysis by nitrilases produces phenylacetic acid, a key precursor for the synthesis of penicillin G . Additionally, when this compound is attacked by predators, it is converted to hydrogen cyanide, causing food poisoning .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, low temperature, metal ion addition, and specific substrate structure can profoundly improve the amide formation capability of nitrilase . Moreover, this compound can act as an olfactory aposematic signal and precursor of hypertoxic hydrogen cyanide to protect gregarious locusts from predation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylacetonitrile can be synthesized through several methods. One common method involves the reaction of benzyl chloride with sodium cyanide. This reaction typically occurs in an aqueous or alcoholic medium and requires careful handling due to the toxicity of sodium cyanide .

Another method involves the amination of styrene oxide using a bimetallic catalyst such as Zn-Cr/γ-Al₂O₃. This process can achieve high yields under specific conditions, such as a temperature of 693 K and the presence of ammonia .

Industrial Production Methods: Industrial production of this compound often relies on the benzyl chloride and sodium cyanide method due to its simplicity and cost-effectiveness. environmental and safety concerns have led to the exploration of greener alternatives, such as biocatalytic processes using nitrilase enzymes .

Chemical Reactions Analysis

Types of Reactions: Phenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water as a solvent.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and appropriate bases or acids.

Major Products Formed:

    Hydrolysis: Phenylacetic acid.

    Reduction: Phenylethylamine.

    Substitution: Various substituted this compound derivatives.

Comparison with Similar Compounds

Phenylacetonitrile can be compared with other nitrile compounds such as:

Uniqueness: this compound’s unique structure, with a benzyl group attached to the nitrile, makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance .

Properties

IUPAC Name

2-phenylacetonitrile
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InChI

InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6H2
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InChI Key

SUSQOBVLVYHIEX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CC#N
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Molecular Formula

C8H7N
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DSSTOX Substance ID

DTXSID2021492
Record name Benzyl cyanide
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Molecular Weight

117.15 g/mol
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Physical Description

Colorless liquid; [HSDB] Faintly yellow liquid, soluble in water; [MSDSonline], Liquid
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Boiling Point

233.5 °C, 233.00 to 234.00 °C. @ 760.00 mm Hg
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Flash Point

102 °C, 102 °C (closed cup), 235 °F (113 °C) (Open cup)
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Solubility

Miscible with oxygenated solvents., SOL IN ALL PROP IN ALC, ETHER; SOL IN ACETONE, In water, 100 mg/L at 25 °C, 0.1 mg/mL at 25 °C
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Density

1.0205
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Vapor Pressure

0.08 [mmHg], 0.089 mm Hg at 25 °C /Extrapolated/
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Color/Form

Colorless oily liquid

CAS No.

140-29-4
Record name Phenylacetonitrile
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Melting Point

-23.8 °C
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Synthesis routes and methods I

Procedure details

Using the procedure described in Example 84, the title compound was prepared from 17.0 g (0.010 mole) of 3-phenyphenol and 9.1 ml (0.105 mole) of chlorosulfonyl isocyanate in 100 ml of toluene to obtain 19.0 g (77%) of white flakes, mp 197°-199° C. (benzene-acetonitrile).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 0.635 g. (0.005 mole) benzyl chloride, O.50 g. sodium cyanide (0.010 mole), 0.53 g. (0.0005 mole) compound I (R = --CH2CH2 -O--2CH2CH3), and 15 ml. acetonitrile was stirred at reflux for 3.0 hours, at which time vapor-phase chromatographic analysis of the reaction mixture showed complete consumption of benzyl chloride and formation of phenylacetonitrile as the sole product. The reaction mixture was poured into water and extracted with petroleum ether to afford phenylacetonitrile and recovered catalyst I (82% yield).
Quantity
0.005 mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound I
Quantity
0.0005 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 40.00 g(180 mmoles) of benzyl alcohol in 530 ml of dichloromethane was added within 5 min 32.7 ml (450 mmoles) of thionyl chloride. The solution was evaporated in vacuo to dryness, which was repeated after toluene addition: 46.30 g (106.9%) of crude benzyl chloride, which was dissolved in 230 ml of dimethylformamide and treated with 23.50 g (360 mmoles) of potassium cyanide. The mixture was heated for 4 hours to 50-55° C. The salt was filtered off and the filtrate evaporated in vacuo to dryness, which was repeated after the addition of water, the residue was taken up in ether and extracted with 1N NaOH. The ether phase is evaporated to dryness to yield 41.20 g (99.0%) of crude benzyl cyanide.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
32.7 mL
Type
reactant
Reaction Step One
Quantity
530 mL
Type
solvent
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Phenylacetonitrile
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